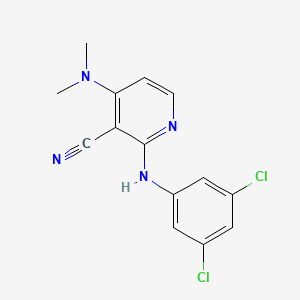

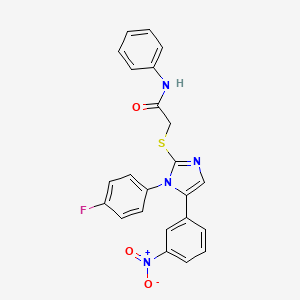

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of dichloroaniline and dimethylamino groups attached to a nicotinonitrile core, making it a versatile molecule for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

The compound's synthesis and chemical reactions underpin its utility in creating more complex chemical entities. For instance, its involvement in the synthesis of novel heterocycles, such as the reaction of 2-chloronicotinonitrile with thioureas to create new ring systems, illustrates its role in expanding the chemical repertoire for further scientific investigations (Coppola & Shapiro, 1981). Similarly, its derivatives have been studied for their corrosion inhibition action on carbon steel in acidic solutions, indicating its potential in industrial applications (Fouda et al., 2020).

Potential Applications

The compound's derivatives, such as those synthesized from reactions with palladium-mediated coupling reactions, demonstrate its versatility in creating pharmacologically relevant structures (Lavecchia et al., 2004). These structures have potential applications in the development of new drugs and materials with unique biological or physical properties. Additionally, the synthesis of amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, and their antimicrobial activity, underline the compound's utility in creating bioactive molecules with potential therapeutic uses (Khattab, 2005).

Moreover, its application in the synthesis of photoactive compounds indicates its potential in photodynamic therapy, a treatment method that uses light-activated compounds to kill cancer cells or pathogens (Duan et al., 2010). This highlights its role in the development of novel treatments for diseases, showcasing the broad spectrum of its applicability in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile typically involves multiple steps, starting with the preparation of 3,5-dichloroaniline. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum

Propiedades

IUPAC Name |

2-(3,5-dichloroanilino)-4-(dimethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4/c1-20(2)13-3-4-18-14(12(13)8-17)19-11-6-9(15)5-10(16)7-11/h3-7H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOFZEWEAQNMLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC(=CC(=C2)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)

![4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2388762.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388764.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)